molecular formula C8H11NO3 B574977 Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 181306-05-8

Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B574977
CAS No.: 181306-05-8
M. Wt: 169.18
InChI Key: FZMNZXHPQFVFTF-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanoic acid with ammonia or an amine, followed by esterification with methanol. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-3-oxobutanoate
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

methyl 6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-6(8(11)12-2)3-4-7(10)9-5/h3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMNZXHPQFVFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC(=O)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701572
Record name Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181306-05-8
Record name Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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